molecular formula C107H140Cl2N26O32 B1143893 Enramycin CAS No. 12772-37-1

Enramycin

Cat. No.: B1143893
CAS No.: 12772-37-1
M. Wt: 2373.3 g/mol
InChI Key: NJCUSQKMYNTYOW-MWUYRYRWSA-N
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Description

Enduracidin is a lipopeptide antibiotic first isolated from the bacterium Streptomyces fungicidicus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Enduracidin is composed of a unique cyclic structure with several amino acids, including the rare amino acid enduracididine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Enduracidin is primarily produced through fermentation using Streptomyces fungicidicus. The biosynthesis involves a complex non-ribosomal peptide synthetase (NRPS) pathway. Gene editing techniques, such as CRISPR-Cas9, have been employed to enhance the production of enduracidin by modifying the NRPS assembly lines .

Industrial Production Methods

Industrial production of enduracidin involves optimizing fermentation conditions to maximize yield. This includes controlling factors such as pH, temperature, and nutrient availability. Ultrasound-assisted extraction has been shown to significantly increase the yield of enduracidin from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

Enduracidin undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of enduracidin with hydrochloric acid yields several amino acids, such as aspartic acid, threonine, serine, glycine, alanine, ornithine, and citrulline .

Common Reagents and Conditions

Common reagents used in the chemical reactions of enduracidin include hydrochloric acid for hydrolysis and various organic solvents for extraction and purification. The compound is stable in the solid state and in aqueous systems between pH 3.5 and 7.5 .

Major Products Formed

The major products formed from the hydrolysis of enduracidin include a mixture of amino acids and other degradation products. These products can be analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

Enduracidin exerts its antibacterial effects by inhibiting the transglycosylation step of peptidoglycan biosynthesis in bacterial cell walls. It binds to the substrate Lipid II, preventing its incorporation into the growing peptidoglycan chain, which is essential for bacterial cell wall integrity .

Comparison with Similar Compounds

Enduracidin is structurally related to other lipopeptide antibiotics, such as ramoplanin and teixobactin. it is unique due to the presence of the rare amino acid enduracididine. Similar compounds include:

Enduracidin’s unique structure and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-[[(2E,4E)-10-methyldodeca-2,4-dienoyl]amino]-4-oxobutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2/b11-9+,19-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCUSQKMYNTYOW-MWUYRYRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H140Cl2N26O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718649
Record name PUBCHEM_56842192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11115-82-5, 12772-37-1
Record name Enramycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PUBCHEM_56842192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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